Hydroxystilbamidine Isethionate

Description

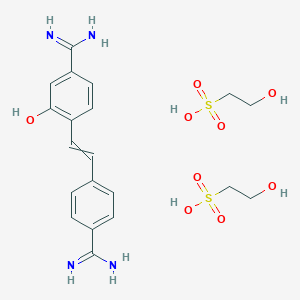

Structure

3D Structure of Parent

Properties

CAS No. |

533-22-2 |

|---|---|

Molecular Formula |

C₂₀H₂₈N₄O₉S₂ |

Molecular Weight |

532.6 g/mol |

IUPAC Name |

4-[2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C16H16N4O.2C2H6O4S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*3-1-2-7(4,5)6/h1-9,21H,(H3,17,18)(H3,19,20);2*3H,1-2H2,(H,4,5,6) |

InChI Key |

XVTQTNAKZYLTNZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |

Other CAS No. |

533-22-2 |

Synonyms |

2-Hydroxy-4,4’-diamidinostilbene di(β-Hydroxyethanesulfonate); 2-Hydroxy-4,4’-diguanylstilbene Diisethionate; 2-Hydroxy-4,4’-stilbenedicarboxamidine di(β-Hydroxyethanesulfonate); 2-Hydroxy-4,4’-stilbenedicarboxamidine Diisethionate; 2-Hydroxystilbami |

Origin of Product |

United States |

Molecular Mechanisms of Action of Hydroxystilbamidine Isethionate

Nucleic Acid Binding Dynamics and Specificity

The interaction of hydroxystilbamidine (B1199296) with nucleic acids is characterized by a high degree of specificity, targeting particular structures and sequences, which dictates its biological activity.

Kinetoplastic DNA Interactions in Protozoan Systems

Hydroxystilbamidine and related aromatic diamidines show a pronounced activity against various protozoan parasites, such as those from the Trypanosoma and Leishmania genera. nih.gov A key target within these organisms is the kinetoplast DNA (kDNA). nih.govresearchgate.net The kinetoplast is a specialized mitochondrial structure containing a unique, catenated network of thousands of DNA minicircles and a few maxicircles. nih.gov

Studies on related diamidines reveal that these compounds rapidly enter parasite cells and preferentially accumulate in the kinetoplast. nih.gov The primary mechanism involves the binding of the drug to the kDNA. This interaction is thought to cause a significant disruption of the kDNA network's complex topology. nih.gov Over time, this leads to the disintegration of the kinetoplast, a process that is directly correlated with the drug's trypanocidal effects. nih.gov The selective targeting of kDNA is considered a cornerstone of the compound's antiparasitic action, as a similar network is absent in human cells, providing a degree of therapeutic selectivity. nih.gov

Non-Intercalative DNA Binding Characteristics

Hydroxystilbamidine binds to DNA through a non-intercalative mechanism. nih.gov Unlike intercalating agents that insert themselves between the base pairs of the DNA double helix, hydroxystilbamidine positions itself within one of the DNA grooves. nih.gov Specifically, evidence points to the molecule situating itself in the minor groove of the DNA helix. nih.gov

This mode of binding is characterized by the dye molecule lying astride the two complementary strands, which can cause a slight distortion of the helical structure. nih.gov The non-intercalative nature of this binding has been confirmed through various biophysical methods, including fluorescence spectroscopy and sedimentation experiments. nih.gov This characteristic distinguishes hydroxystilbamidine from many other DNA-binding agents and is fundamental to its sequence-specific recognition.

Adenine-Thymine Base Pair Preference and Conformational Probing

A defining feature of hydroxystilbamidine's interaction with DNA is its strong preference for sequences rich in adenine-thymine (A-T) base pairs. nih.gov The binding affinity is significantly higher for A-T regions compared to guanine-cytosine (G-C) regions. nih.gov

Research has identified two distinct sets of binding sites on DNA. The primary, high-affinity sites are characterized by a strong topological specificity for A-T pairs. nih.gov The binding to these sites leads to a significant enhancement of the drug's natural blue fluorescence, particularly when the site consists of a sequence of at least three adjacent A-T pairs. nih.gov The geometry of the hydroxystilbamidine molecule is well-suited for the narrow minor groove characteristic of A-T rich sequences. nih.govnih.gov This specificity has allowed hydroxystilbamidine to be used as a fluorescent probe to study the conformation and accessibility of the DNA minor groove. nih.gov

Table 1: DNA Binding Characteristics of Hydroxystilbamidine

| Characteristic | Description | Source(s) |

|---|---|---|

| Binding Mode | Non-intercalative, minor groove binding. | nih.gov |

| Base Pair Specificity | High preference for Adenine-Thymine (A-T) rich regions. | nih.gov |

| High-Affinity Site | Sequences of three or more adjacent A-T base pairs. | nih.gov |

| Fluorescence | Binding to A-T sites causes a large enhancement of blue fluorescence. | nih.gov |

| Structural Impact | Causes slight distortion of the DNA helical structure. | nih.gov |

Ribonucleic Acid (RNA) Binding and Ribonuclease Inhibition

While the primary focus of research has been on DNA, studies have also investigated the interaction of hydroxystilbamidine with Ribonucleic Acid (RNA).

Early research using various biophysical techniques indicated that hydroxystilbamidine does interact with RNA. nih.gov However, the nature and strength of this binding are different and generally less pronounced than its interaction with double-stranded DNA. The structural diversity of RNA (including single-stranded regions, hairpins, and complex tertiary structures) results in a more complex binding profile compared to the more uniform DNA double helix.

Ribonucleases (RNases) are enzymes responsible for the degradation of RNA. nih.govbioline.commeridianbioscience.com Their activity is tightly controlled in cells by ribonuclease inhibitor (RI) proteins, which bind to RNases with extremely high affinity to prevent unwanted RNA degradation. nih.govnih.gov While hydroxystilbamidine is known to bind to nucleic acids, there is limited evidence in the available scientific literature to suggest that it functions as a direct inhibitor of cellular ribonucleases like RNase A. Its primary mechanism is centered on binding to the nucleic acid substrate itself rather than the active site of the enzymes that process it.

Messenger RNA (mRNA) exists within cells as part of dynamic complexes with RNA-binding proteins, forming messenger ribonucleoprotein (mRNP) particles. nih.gov These complexes are crucial for the regulation of mRNA processing, transport, translation, and decay. nih.gov The isolation and study of these particles often involve techniques like immunoprecipitation and cross-linking. nih.govnih.gov There is no significant scientific literature available to indicate that hydroxystilbamidine has a specific application or impact on the standard methods of mRNP isolation. Its effects are more directly related to its properties as a nucleic acid-binding agent rather than a tool for manipulating protein-RNA complexes.

Subcellular Localization and Organelle Interactions

The efficacy and cytotoxic effects of hydroxystilbamidine are closely linked to its accumulation and interaction within specific cellular compartments. Research has highlighted its pronounced affinity for lysosomes and, by extension from research on related compounds, potential interactions with acidocalcisomes in certain organisms.

Lysosomal Uptake and Associated Cellular Changes

Hydroxystilbamidine is actively taken up and concentrated within lysosomes. This accumulation leads to significant morphological and functional changes within the cell. In trypanosomal organisms, treatment with hydroxystilbamidine isethionate results in a notable increase in the number of lysosome-like bodies and secretion granules. This sequestration within lysosomes is a key aspect of its subcellular activity. The process of particle internalization can influence the composition and maturation of phagolysosomes, which involves a progressive decrease in internal pH.

Senescent cells, which are characterized by irreversible cell cycle arrest, often exhibit increased lysosomal activity. The accumulation of substances within these organelles can be indicative of cellular stress and aging processes.

| Cellular Change | Description | Organism/Cell Type |

| Increased Lysosome-like Bodies | A significant rise in the quantity of organelles resembling lysosomes is observed following treatment. | Trypanosomal organisms |

| Increased Secretion Granules | An accumulation of granules intended for secretion is noted. | Trypanosomal organisms |

| Lysosomal Activation | The uptake of nanoparticles can stimulate sustained lysosomal activity, indicating the initiation of endocytosis and degradation pathways. | J774 cells (macrophage-like) |

| Morphological Alterations | Senescent cells often display distinct morphological features, including increased lysosomal content. | Human skin fibroblast cells |

Mechanisms of Lysosomal Membrane Stabilization

In addition to its accumulation within lysosomes, hydroxystilbamidine may also act to stabilize the lysosomal membrane. Lysosomal enzymes are crucial mediators in inflammatory diseases, and their release can trigger inflammatory responses. The stabilization of the lysosomal membrane by certain anti-inflammatory drugs prevents the release of these enzymes into the cytoplasm. While the precise molecular mechanism for hydroxystilbamidine is not fully elucidated, its characterization as a lysosome-stabilizing agent suggests it helps maintain the integrity of this organelle, potentially mitigating certain inflammatory pathways.

Hypothesized Interactions with Acidocalcisomes (derived from diamidine class research)

Research into the broader class of aromatic diamidines, particularly in parasitic protozoa like Trypanosoma cruzi, has revealed their localization within acidocalcisomes. nih.gov These organelles are acidic, electron-dense vacuoles rich in calcium and polyphosphate, playing roles in osmotic regulation and calcium homeostasis. nih.gov While direct evidence for hydroxystilbamidine is pending, the behavior of other diamidines suggests a potential interaction with these non-DNA-containing organelles. nih.gov The accumulation of diamidines in acidocalcisomes is considered a factor in their mechanism of action against these parasites. nih.gov In Trypanosoma brucei, acidocalcisomes have been shown to form membrane contact sites with mitochondria, suggesting a pathway for rapid calcium transfer between these organelles. mdpi.com This interaction is crucial for the parasite's bioenergetics and signaling pathways. mdpi.com

Interference with Fundamental Biochemical Pathways and Cellular Processes

Hydroxystilbamidine fundamentally disrupts core cellular functions necessary for survival and proliferation, primarily through its interaction with nucleic acids and subsequent inhibition of macromolecular synthesis.

Inhibition of Cell Division and Reproduction

A primary mechanism of action for hydroxystilbamidine is the inhibition of cell division and reproduction. unc.edu This effect is particularly well-documented in trypanosomes, where the compound selectively binds to the kinetoplast DNA (kDNA). unc.edu The kDNA is a unique and complex network of interlocked DNA minicircles and maxicircles located within the mitochondrion of these parasites. nih.govaps.org The binding of hydroxystilbamidine to the AT-rich sequences within the kDNA is believed to induce topological changes that lead to the synergistic destruction of this network. unc.edunih.gov This disintegration of the kinetoplast is a critical event that precedes cell death. unc.edu The binding to kDNA is a key driver for the compound's accumulation within the parasite. unc.edu

Broader Effects on Macromolecular Biosynthesis (DNA, RNA, phospholipids, proteins) (related diamidine research)

The effects of hydroxystilbamidine extend beyond the kinetoplast to impact the broader synthesis of macromolecules. As a member of the diamidine class, it is known to be a DNA minor groove-binding ligand, showing a preference for AT-rich sequences. nih.govnih.gov This binding to both nuclear and kinetoplast DNA can interfere with replication and transcription processes. unc.edunih.gov

Furthermore, hydroxystilbamidine has been found to bind to RNA and is a potent inhibitor of cellular ribonucleases, enzymes responsible for RNA degradation. nih.gov This inhibition can disrupt the normal turnover and processing of RNA molecules, affecting protein synthesis and other RNA-dependent cellular functions. The binding affinity of diamidines extends to negatively charged molecules in general, which includes phospholipids, suggesting potential interactions with cellular membranes beyond the lysosome. researchgate.net

| Macromolecule | Effect of Hydroxystilbamidine/Diamidines | Mechanism |

| DNA | Inhibition of replication and transcription | Binds to the minor groove of AT-rich sequences, particularly in kinetoplast DNA, causing network destruction. unc.edunih.gov |

| RNA | Disruption of processing and function | Binds to RNA and acts as a powerful inhibitor of cellular ribonucleases. nih.gov |

| Phospholipids | Potential membrane interaction | Diamidines exhibit binding affinity for negatively charged molecules like phospholipids. researchgate.net |

| Proteins | Indirect inhibition of synthesis | Disruption of DNA transcription and RNA processing leads to downstream effects on protein production. |

Modulation of Glycolytic Pathway Components (related diamidine research)

The reliance of certain parasites, such as African trypanosomes, on glycolysis for energy production has made this pathway a theoretical target for therapeutic intervention. However, research into the mechanism of action of aromatic diamidines, including hydroxystilbamidine and its analogue pentamidine, indicates that their primary mode of action is not the direct inhibition of glycolytic enzymes.

Instead, the principal mechanism involves interference with parasite DNA, particularly the kinetoplast DNA (kDNA) found within the mitochondria of kinetoplastid protozoa like Trypanosoma and Leishmania. researchgate.netnih.govnih.govnih.gov These compounds are DNA minor groove binders, and their accumulation in the kinetoplast leads to the inhibition of kDNA replication and disorganization of the kinetoplast structure. researchgate.netnih.govnih.govcambridge.org

Research into inhibitors of trypanosomal glycolysis has identified potential targets like hexokinase and phosphofructokinase, but the inhibitors developed for these enzymes are structurally distinct from aromatic diamidines. nih.govnih.gov In fact, some analyses of the Trypanosoma brucei glycolytic pathway suggest that enzymes such as hexokinase and phosphofructokinase exert little control over the pathway's flux, making the glucose transporter a more promising target.

Immunomodulatory and Antiprotozoal Activities

This compound exhibits a significant dual activity, functioning as both an immunomodulatory agent and a potent antiprotozoal compound.

As an immunomodulator, hydroxystilbamidine acts as an immunosuppressant. Research has shown it to be a potent suppressor of the plaque-forming cell response in mice following injection with foreign red blood cells. It has been demonstrated to suppress both primary and secondary immune responses to antigens like bovine serum albumin. This immunosuppressive effect does not appear to stem from simple toxicity to spleen cells, as significant differences in cell counts between treated and control groups were not observed. The drug's impact is most pronounced in the early stages of the immune response.

The antiprotozoal properties of hydroxystilbamidine and other diamidines are well-documented, particularly against kinetoplastid parasites. nih.gov It has been used in the treatment of diseases such as African trypanosomiasis (sleeping sickness) and leishmaniasis. nih.gov The core mechanism of its antiprotozoal action is the selective binding to and inhibition of parasite kDNA replication. researchgate.netnih.gov This leads to impaired cell division and can induce the formation of dyskinetoplastic (akinetoplastic) forms of the parasite, where the kinetoplast is disorganized or absent. nih.gov This action effectively halts parasite proliferation, leading to its elimination. Studies have confirmed that various diamidines localize within the parasite's mitochondria and selectively inhibit kDNA replication in a dose-dependent manner, likely through the inhibition of enzymes like topoisomerase. researchgate.netnih.gov

| Table 1: Research Findings on the Immunomodulatory Effects of this compound | | :--- | :--- | | Area of Research | Key Findings | | Immune Response Suppression | Potent suppressor of the plaque-forming cell response in mice. | | Primary and Secondary Response | Suppresses both primary and secondary immune responses to bovine serum albumin. | | Cellularity | The effect is not attributed to a simple toxic effect on spleen cells. | | Timing of Effect | The immunosuppressive effect is most apparent in the early phase of the immune response. |

| Table 2: Research Findings on the Antiprotozoal Activity of Hydroxystilbamidine and Related Diamidines | | :--- | :--- | | Target Organisms | Effective against kinetoplastid parasites including Trypanosoma species (causative agents of African trypanosomiasis) and Leishmania species. nih.gov | | Primary Molecular Target | Preferentially binds to and accumulates in the parasite's kinetoplast DNA (kDNA). researchgate.netnih.govnih.gov | | Mechanism of Action | Inhibits kDNA replication and synthesis, leading to impaired cell division and parasite death. researchgate.netnih.govnih.gov | | Cellular Effects | Induces disorganization of the kinetoplast and can lead to the formation of akinetoplastic parasites. nih.gov Affects mitochondrial functions, leading to decreased intracellular ATP levels. nih.govnih.gov | | Enzyme Inhibition | Believed to inhibit DNA-dependent enzymes such as topoisomerases. researchgate.netnih.gov |

Investigation of Biological Activities in Research Models

Antifungal Research Paradigms

Hydroxystilbamidine (B1199296) has demonstrated antifungal properties, leading to its investigation against several fungal pathogens. Its mechanism in yeast is understood to involve binding to extranuclear DNA, which can cause numerous mutations.

Studies on Blastomyces dermatitidis in Experimental Settings

Hydroxystilbamidine isethionate has been utilized in the treatment of blastomycosis, a disease caused by the dimorphic fungus Blastomyces dermatitidis. Research has shown its application in cases of nonprogressive cutaneous and pulmonary blastomycosis. The underlying antifungal mechanism is believed to be its ability to bind to the fungus's genetic material. In yeast, there is evidence that the compound binds to extranuclear DNA, inducing mutations.

Efficacy Evaluation in Other Fungal Pathogen Models

Beyond Blastomyces, the utility of this compound has been explored in the context of other fungal species, primarily in a diagnostic or staining capacity rather than therapeutic efficacy studies. In laboratory settings, it has been used as a fluorochrome for the selective demonstration of fungi in paraffin-embedded tissue sections. Studies have shown that after pre-oxidation with periodic acid, a buffered solution of hydroxystilbamidine can stain various fungi. When excited with UV light, the hyphae and fungal bodies of species such as Aspergillus sp., Cryptococcus neoformans, and Candida sp. fluoresce, indicating a binding interaction between the compound and fungal cell components. nih.gov This staining is pH-dependent and behaves like a Schiff-type reagent, suggesting it acts as a basic dye. nih.gov

Antiparasitic Research Context

The compound exhibits significant antiparasitic activities, which have been explored in various protozoan models.

Trypanosoma Species Investigations and Accumulation Studies

This compound has shown marked activity against Trypanosoma species. Research highlights its extensive and selective binding to the kinetoplastic DNA (kDNA) within the parasite. This interaction is a key aspect of its mechanism, as it inhibits cellular division and reproduction. nih.gov Furthermore, studies have observed that the compound is taken up into the lysosomes of trypanosomal organisms. This accumulation leads to a significant increase in the number of lysosome-like bodies and secretion granules within the parasite. nih.gov It has also been noted that hydroxystilbamidine may stabilize lysosomal membranes and is a potent inhibitor of cellular ribonucleases. nih.gov

Acanthamoeba Species Studies and Amoebicidal Properties

Research has confirmed the amoebicidal and cysticidal properties of this compound against pathogenic Acanthamoeba species. Laboratory studies have determined specific concentrations at which it is effective. The compound's mode of action against Acanthamoeba involves binding to kinetoplastic DNA, which disrupts cell division and reproduction. nih.gov It also demonstrates an ability to bind to RNA and inhibit ribonucleases. nih.gov

**Table 1: Amoebicidal and Cysticidal Properties of this compound against *Acanthamoeba***

| Activity Type | Concentration (μg/mL) |

|---|---|

| Amoebicidal | 100 nih.gov |

| Cysticidal | 1,000 nih.gov |

Research on Plasmodium Species Activity

This compound is recognized for possessing antimalarial properties, indicating activity against Plasmodium species, the parasites responsible for malaria. This activity is part of the compound's broader spectrum of biochemical and pharmacological actions. However, specific experimental studies detailing the mechanism or efficacy in Plasmodium research models are not extensively detailed in the reviewed literature.

Antiproliferative Research Frameworks

Hydroxystilbamidine has been identified as possessing carcinostatic, or antiproliferative, activities. Its mechanism of action is linked to its ability to bind to nucleic acids, DNA and RNA, in a non-intercalating manner. This interaction is thought to impede cellular processes, including replication and division. Research indicates that by binding to DNA, hydroxystilbamidine can inhibit the synthesis of proteins and arrest the cell cycle, ultimately hindering the proliferation of cells. This has been a focal point of studies investigating compounds that could serve as models for anticancer therapies. The primary mechanism involves targeting the enzyme topoisomerase II, which is crucial for altering DNA topology and is a key target in cancer treatment. While some agents require high concentrations to inhibit this enzyme, others can interrupt cell proliferation at lower concentrations, suggesting multiple pathways of cytotoxic action.

The binding of hydroxystilbamidine to DNA is a critical aspect of its antiproliferative properties. Studies on similar DNA-binding agents show that this interaction can occur through various modes, such as intercalation or groove binding. For hydroxystilbamidine, research points to it binding within the small groove of the DNA helix. nih.gov This binding is particularly strong at sites rich in adenine-thymine (A-T) pairs. nih.gov The ability of a compound to bind to DNA is a significant factor in its potential to disrupt cell function. In the context of antiproliferative research, compounds are often evaluated for their ability to induce apoptosis, or programmed cell death, in cancer cell lines. This is a desired mechanism for controlling the growth of tumors.

Applications as a Research Tool in Histochemistry and Neuroanatomy

Beyond its intrinsic biological effects, the most widespread use of this compound is as a specialized tool in laboratory research, particularly in the fields of histochemistry and neuroanatomy. Its fluorescent properties are central to these applications.

Fluorescent Labeling of DNA, RNA, and other Biological Structures

Hydroxystilbamidine is a fluorescent dye, often known by the trade name Fluoro-Gold, that is extensively used as a histochemical stain. biotium.cominterchim.fr It is capable of binding to both DNA and RNA, and notably, it exhibits different fluorescence emission profiles when bound to each, allowing for their distinction within cells. aatbio.comabcam.com

The compound's primary application in histochemistry is the fluorescent labeling of nucleic acids. When bound to DNA, it has a primary emission peak that allows for clear visualization of the cell nucleus. nih.gov Detailed studies of its interaction with DNA reveal that it likely situates itself in the minor groove of the DNA helix, with a preference for A-T rich regions. nih.gov This binding is characterized by a significant enhancement of its blue fluorescence at approximately 450 nm. nih.gov

Beyond nucleic acids, hydroxystilbamidine can also be used to stain other biological structures. With specific pre-treatment steps, such as pre-oxidation with periodic acid or potassium permanganate, it can selectively stain mucosubstances and elastic fibers, respectively. nih.gov This versatility makes it a useful tool in general pathology for highlighting different tissue components. nih.gov The staining procedures are noted to be straightforward and result in permanent fluorescent preparations that are resistant to fading. nih.govnih.gov

The spectral characteristics of hydroxystilbamidine vary depending on its binding target and the pH of the environment. This complexity allows for nuanced applications in distinguishing various cellular components.

Table 1: Spectral Properties of this compound

| Condition | Excitation (nm) | Emission (nm) |

| General/DNA Binding | 360 | 625 |

| In Water (pH 4.5) | 323 | 408 |

| Bound to DNA | 360 | ~450, ~625 |

| Bound to Membranes (pH 7.4) | 350-395 | 530-600 |

| Alternative Reported (General) | 361 | 536 |

This table compiles data from multiple sources to show the variable fluorescence of hydroxystilbamidine under different conditions. biotium.cominterchim.frabcam.com

Retrograde Neuronal Tracing Methodologies

One of the most significant applications of hydroxystilbamidine (as Fluoro-Gold) is as a retrograde neuronal tracer in neuroanatomical studies. biotium.comaatbio.com Retrograde tracers are substances that are taken up by axon terminals and transported back to the neuron's cell body (soma). This process allows researchers to map the connections between different brain regions by identifying which neurons project to a specific injection site.

Hydroxystilbamidine has several properties that make it an exceptional retrograde tracer:

Intense and Stable Fluorescence: It provides a vibrant and intensely fluorescent signal within the labeled neurons, which is highly resistant to photobleaching (fading upon exposure to light). interchim.fr

High Resistance to Degradation: The tracer remains detectable in neurons for extended periods, with survival times ranging from one day to over a month, and in some cases, up to a year post-injection. interchim.fr

Detailed Neuronal Filling: It effectively fills the neuronal soma and often extends into the dendritic processes, providing a comprehensive view of the labeled neuron's morphology. biotium.com

Lack of Uptake by Undamaged Fibers: The tracer is not significantly taken up by healthy, uninjured axons that pass through the injection site, leading to more precise and specific labeling of projecting neurons. interchim.fr

Compatibility: It is compatible with a wide array of other histological techniques, including immunofluorescence and autoradiography, allowing for multi-labeling studies. interchim.fr

The mechanism of uptake is thought to involve the trapping of hydroxystilbamidine, a weak base, within the acidic environment of lysosomes and endosomes inside the neuron after crossing the cell membrane. nih.gov Following uptake at the nerve terminals, it is transported retrogradely and accumulates in the cytoplasm of the cell body. interchim.fr

Advanced Research Methodologies and Techniques

In Vitro Model Systems for Mechanistic Elucidation

In vitro systems have been pivotal in dissecting the molecular interactions and biological effects of hydroxystilbamidine (B1199296) isethionate at a cellular level. These controlled environments allow for detailed investigation into its mode of action against various pathogens and its effects on cellular machinery.

Cell Culture-Based Assays for Biological Activity

Cell culture-based assays are fundamental in determining the biological activity and potency of hydroxystilbamidine isethionate. These assays typically involve exposing cultured cells, often parasites or mammalian cell lines, to the compound and measuring its effect on cell viability, proliferation, or other specific cellular functions.

A primary application of these assays has been in the evaluation of its antiprotozoal activity. For instance, studies have utilized cultures of Leishmania and Trypanosoma species to determine the compound's efficacy. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter derived from these assays. nih.govnih.gov The biological activity of this compound has been demonstrated against both the promastigote (insect stage) and the clinically relevant amastigote (mammalian stage) forms of Leishmania. plos.orgnih.govplos.org Similarly, its activity against the bloodstream form of Trypanosoma brucei has been assessed in cell culture. nih.gov

Beyond its antiparasitic effects, this compound is also utilized as a fluorescent tracer in cell culture due to its property of emitting a yellow fluorescence under UV light, which allows for the visualization of cellular structures like the nucleus. nih.gov

Table 1: Reported In Vitro Activity of this compound

| Target Organism/Cell Line | Assay Type | Key Findings |

|---|---|---|

| Leishmania donovani promastigotes | Viability Assay | Identified as an active compound in a screen of bioactive molecules. plos.org |

| Leishmania donovani amastigotes | Intracellular Viability Assay | Confirmed activity against the intracellular stage of the parasite. plos.org |

| Trypanosoma brucei bloodstream forms | Growth Inhibition Assay | Demonstrates inhibitory effects on parasite proliferation. nih.gov |

Cell-Free Translational System Analyses

While direct studies employing this compound in cell-free translational systems are not extensively documented, the known mechanism of action of the compound suggests a potential application for such analyses. Cell-free systems, which contain the necessary machinery for protein synthesis (ribosomes, tRNAs, amino acids, and enzymes) but lack intact cells, offer a powerful tool to study the direct effects of a compound on the process of translation. thermofisher.com

Given that this compound is known to bind to DNA, particularly the AT-rich regions found in the kinetoplast DNA of trypanosomes, it primarily acts as an inhibitor of DNA replication and cell division. nih.govnih.gov This action indirectly impacts protein synthesis by affecting the template for transcription. However, a cell-free translation system could be employed to investigate any secondary, direct effects on the translational machinery itself, independent of its DNA-binding properties. Such an analysis could determine if the compound interacts with ribosomes or other components of the translation apparatus to inhibit protein synthesis.

Isolation and Characterization of Polyribosomes

The study of polyribosomes, which are complexes of an mRNA molecule with two or more ribosomes, provides a snapshot of the translational activity within a cell. The isolation and characterization of polyribosomes after treatment with a drug can reveal its impact on protein synthesis. Although specific studies detailing the use of this compound for the isolation and characterization of polyribosomes are not prominent in the literature, its known mechanism of inhibiting DNA synthesis in parasites like Trypanosoma gambiense implies a downstream effect on protein production. nih.gov

Enzymatic Activity Assays, particularly Ribonuclease Activity

Enzymatic activity assays are crucial for determining if a compound can inhibit or activate specific enzymes. In the context of RNA stability and protein synthesis, assays for ribonuclease (RNase) activity are particularly relevant. RNase inhibitors are vital for protecting RNA integrity during molecular biology experiments. thermofisher.comfishersci.com

There is no direct evidence to suggest that this compound is an inhibitor of ribonucleases. However, its potential to interact with nucleic acids raises the theoretical possibility that it could modulate the activity of enzymes that process RNA. Standard RNase activity assays could be employed to investigate this. These assays typically use a defined RNA substrate and measure its degradation over time in the presence of an RNase and varying concentrations of the test compound. nih.gov A reduction in RNA degradation would indicate an inhibitory effect.

Drug Susceptibility Screening Platforms

This compound has been included in drug susceptibility screening platforms, particularly for the discovery of new antiparasitic agents. These platforms often utilize high-throughput screening (HTS) methods to test large libraries of compounds against pathogenic organisms. nih.gov

In the context of leishmaniasis, screening assays have been developed for both the promastigote and the intracellular amastigote stages of the parasite. plos.orgnih.govplos.org Comparing the results from these two types of screens is crucial, as compounds active against the easily cultured promastigotes may not be effective against the clinically relevant amastigotes residing within macrophages. plos.orgplos.org this compound has been identified as a hit in such screens, validating its antileishmanial activity. plos.org These screening platforms are essential for identifying new chemical scaffolds and for understanding the spectrum of activity of existing drugs.

In Vivo Animal Model Applications for Pharmacological Research

In vivo animal models are indispensable for understanding the pharmacological properties of a compound in a whole-organism context, providing insights into its efficacy, and potential therapeutic applications.

This compound has been evaluated in various animal models, primarily for its antiparasitic and neuroprotective effects. In the field of parasitology, mouse and hamster models of leishmaniasis and trypanosomiasis have been employed. nih.govurbm.befrontiersin.orgnih.govnih.gov For instance, in a mouse model of Trypanosoma gambiense infection, hydroxystilbamidine was shown to induce dyskinetoplastic forms of the parasite, indicating its inhibitory effect on kinetoplast duplication. nih.gov Studies in BALB/c mice have been used to model cutaneous leishmaniasis and to evaluate the efficacy of therapeutic agents. frontiersin.org

More recently, research has explored the neuroprotective effects of various compounds in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov While not a primary focus, the fluorescent properties of hydroxystilbamidine make it a valuable tool for neuronal tracing in animal studies.

Table 2: Summary of In Vivo Animal Model Applications for this compound

| Animal Model | Disease/Application | Key Findings/Observations |

|---|---|---|

| Mice | Trypanosoma gambiense infection | Induces the formation of dyskinetoplastic parasites by inhibiting kinetoplast duplication. nih.gov |

| Mice (BALB/c) | Cutaneous Leishmaniasis (L. panamensis) | Used as a model to study infection, pathogenesis, and therapeutic interventions. frontiersin.org |

| Hamsters | Visceral Leishmaniasis (L. donovani) | A suitable model for studying chronic visceral leishmaniasis. urbm.be |

| Cattle | Trypanosomiasis | Used in studies comparing the efficacy of different trypanocidal drugs. plos.org |

Rodent Models in Parasitology Research

Rodent models are crucial for the in vivo evaluation of antiparasitic compounds. For a compound like this compound, which has shown activity against protozoan parasites, specific rodent models are employed to study its efficacy and mechanism of action.

Mouse Models of Leishmaniasis: Mice are commonly used to model leishmaniasis. Different inbred mouse strains exhibit varying susceptibility to Leishmania species, which allows for the study of the compound's effectiveness in different immune contexts. For instance, BALB/c mice are highly susceptible to Leishmania major and are often used to study visceral leishmaniasis, while C57BL/6 mice are more resistant, developing a healing cutaneous lesion. In studies involving compounds similar to hydroxystilbamidine, such as pentamidine, a Leishmania major/mouse model has been utilized to assess the ultrastructural changes in the parasite following treatment. nih.gov Such a model would be appropriate for investigating the in vivo effects of this compound on Leishmania parasites.

Mouse Models of Trypanosomiasis: For Chagas disease, caused by Trypanosoma cruzi, BALB/c mice are a standard model for both acute and chronic phases of the infection. mdpi.com Researchers can monitor parasite burden in these animals to determine the efficacy of compounds like this compound. mdpi.com The use of reporter gene-expressing parasites (e.g., luciferase or fluorescent proteins) in these models allows for real-time, non-invasive imaging of the infection and the response to treatment.

Detailed research findings from studies on related compounds in these models indicate that key parameters to measure include parasite load in various tissues (spleen, liver, blood), survival rates of the infected animals, and immunological responses.

Table 1: Representative Rodent Models for Parasitology Research Relevant to this compound

| Parasite | Disease | Rodent Model | Key Research Applications |

|---|---|---|---|

| Leishmania major | Leishmaniasis | BALB/c mice (susceptible), C57BL/6 mice (resistant) | Evaluation of drug efficacy, study of immune response modulation, ultrastructural analysis of parasites post-treatment. |

Neuroscience Applications in Animal Models (e.g., neuronal tracing)

Hydroxystilbamidine, commercially known as Fluoro-Gold, is widely utilized in neuroscience as a fluorescent retrograde tracer for delineating neuronal pathways. wikipedia.orgbiotium.combiotium.com When injected into a specific brain region or peripheral tissue, the dye is taken up by axon terminals and transported back to the neuronal cell body. This property allows for the precise mapping of neuronal connections.

Animal models, predominantly rodents such as rats and mice, are essential for these neuroanatomical studies. The choice of animal model often depends on the specific neural circuits being investigated and the size of the brain structures of interest. The dye's high resistance to fading and extensive filling of dendrites make it a reliable tool for long-term studies. biotium.combiotium.com

The application of hydroxystilbamidine as a neuronal tracer involves its administration via pressure injection of a solution (typically 1-10%) or as a crystal applied to the tip of a micropipette. ulab360.comaatbio.com Following a post-injection survival period, the animal is euthanized, and the brain tissue is processed for fluorescence microscopy. The tracer can be visualized using a wide-band ultraviolet excitation filter, and its fluorescence emission can be modulated by the pH of the processing buffer. aatbio.com

Immunological Response Studies in Animal Models

Research has demonstrated that this compound possesses immunosuppressive properties. Animal models, particularly mice, have been instrumental in characterizing these effects.

In a study using mice, hydroxystilbamidine was found to be a potent suppressor of the plaque-forming cell response to heterologous erythrocytes. nih.gov It was shown to suppress both the primary and secondary immune responses to bovine serum albumin. nih.gov Notably, this immunosuppressive effect did not appear to be due to general toxicity to spleen cells, as there was no significant difference in spleen cell numbers between treated and control animals. nih.gov The effect was most pronounced in the early phase of the immune response. nih.gov These findings suggest that this compound may act on the initial stages of lymphocyte activation and differentiation.

Table 2: Immunological Effects of this compound in a Mouse Model

| Immune Parameter | Observation | Implication |

|---|---|---|

| Plaque-Forming Cell Response | Potent suppression | Inhibition of antibody-producing B cells |

| Primary Immune Response | Suppressed | Interference with the initial encounter with an antigen |

| Secondary Immune Response | Suppressed | Impact on immunological memory |

General Considerations for Selecting and Utilizing Animal Models in Biomedical Research

The selection of an appropriate animal model is a critical step in biomedical research and is guided by a variety of factors to ensure the scientific validity and translational relevance of the findings.

Relevance to Human Disease: The chosen model should mimic the key aspects of the human condition being studied. For infectious diseases, this includes susceptibility to the pathogen and the development of similar pathology.

Genetic and Physiological Homology: The genetic and physiological similarities between the animal model and humans are important considerations. Rodents are widely used due to their physiological homology with humans in many systems. biotium.com

Availability and Husbandry: Practical considerations such as the availability of the animals, housing requirements, and the expertise needed for their care are also crucial. nih.gov

Ethical Considerations: All research involving animals must adhere to strict ethical guidelines and receive approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent oversight body. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.

Tool Availability: The availability of species-specific reagents and tools, such as antibodies and genetic models, can significantly impact the feasibility and depth of a study.

For a compound like this compound, the choice of animal model would depend on the specific research question. For parasitology studies, the model must be susceptible to the parasite of interest. For neuroscience applications, the neuroanatomy of the model should be well-characterized. For immunological studies, the immune system of the model should be well-understood and comparable to that of humans in the relevant aspects.

Spectroscopic and Imaging Modalities for Molecular Characterization

Advanced analytical techniques are essential for elucidating the mechanisms of action of compounds like this compound at a molecular and ultrastructural level.

Fluorescence Spectroscopy for Ligand-Nucleic Acid Interactions

Fluorescence spectroscopy is a powerful tool for studying the binding of small molecules to nucleic acids. Hydroxystilbamidine is a fluorescent molecule, and its fluorescence properties change upon binding to DNA and RNA, making it amenable to such studies. wikipedia.orgnih.gov

Research has shown that hydroxystilbamidine binds to DNA in at least two distinct modes. nih.gov The primary binding mode is characterized by a high binding constant and a specificity for AT-rich regions of the DNA double helix. nih.gov This binding event leads to a significant enhancement of the blue fluorescence of the compound, with an emission maximum around 450 nm, particularly when the binding site consists of three adjacent A-T pairs. nih.gov This interaction is thought to occur in the minor groove of the DNA. nih.gov The second binding mode has a lower affinity, shows no base specificity, and does not result in a significant fluorescence enhancement. nih.gov

These fluorescence characteristics allow for the detailed study of the thermodynamics and kinetics of the hydroxystilbamidine-DNA interaction. By measuring the changes in fluorescence intensity as a function of DNA and compound concentration, researchers can determine binding constants, stoichiometry, and the influence of factors such as ionic strength and temperature on the binding. nih.gov

Table 3: Fluorescence Properties of Hydroxystilbamidine Upon Binding to DNA

| Binding Site | Fluorescence Change | Emission Maximum | Proposed Location |

|---|---|---|---|

| Primary (AT-rich) | Large enhancement | ~450 nm | Minor groove |

Electron Microscopy for Ultrastructural Analysis

Electron microscopy (EM) provides unparalleled resolution for visualizing the ultrastructure of cells and tissues, making it an invaluable tool for investigating the effects of drugs on cellular morphology. In the context of this compound's antiparasitic activity, EM can be used to observe the specific structural damage inflicted on parasites.

While direct EM studies on the effects of hydroxystilbamidine on parasites are not extensively documented in the searched literature, the methodology can be inferred from studies on related compounds and parasites. For example, transmission electron microscopy (TEM) has been used to study the ultrastructural changes in Leishmania parasites treated with pentamidine. nih.gov Such studies have revealed damage to the kinetoplast and mitochondria, as well as general disorganization of the parasite's internal structures. nih.gov Similarly, TEM has been employed to visualize the ultrastructural alterations in Trypanosoma cruzi following treatment with other trypanocidal agents, showing damage to the mitochondrion, nucleus, kinetoplast, and reservosomes. researchgate.net

Therefore, in a research setting, parasites would be exposed to this compound in vitro or in an animal model. Subsequently, infected tissues or isolated parasites would be fixed, processed, and sectioned for TEM analysis. The resulting micrographs would be examined for changes in the integrity of cellular organelles, membranes, and other subcellular structures, providing insights into the compound's mechanism of cell killing. Atmospheric Scanning Electron Microscopy (ASEM) is an emerging technique that allows for the observation of parasites in a more natural, hydrated state, potentially revealing novel aspects of drug-induced morphological changes. nih.gov

Circular Dichroism for Conformational Studies of Nucleic Acid Complexes

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the conformational properties of chiral molecules, including nucleic acids and their complexes with ligands. springernature.comresearchgate.netmdpi.com This method measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the secondary structure of macromolecules. nih.govresearchgate.net The characteristic CD spectrum of B-form DNA, with a positive band around 275 nm and a negative band around 245 nm, can be significantly altered upon ligand binding. mdpi.com

For non-intercalating, minor-groove binding diamidines like hydroxystilbamidine, CD spectroscopy provides critical insights into the binding mode and the resulting conformational changes in the DNA. nih.gov The binding of such ligands can induce perturbations in the DNA structure, leading to changes in the CD spectrum. While non-intercalating binding generally causes less dramatic changes than intercalation, observable alterations in the ellipticity and wavelength of the CD bands can signify a shift from the canonical B-form to other conformations, such as A-form or a distorted B-form. mdpi.comnih.gov Additionally, an induced CD (ICD) signal may appear in the absorption region of the ligand (which is itself achiral), providing direct evidence of its binding to the chiral DNA molecule. springernature.com These spectral changes can be monitored through titration experiments to determine binding affinity. mdpi.com

Table 2: Expected Circular Dichroism Spectral Changes Upon Hydroxystilbamidine Binding to DNA

| Spectral Feature | Expected Change for Minor Groove Binding | Interpretation |

| Intrinsic DNA Bands (240-280 nm) | Moderate changes in ellipticity and/or wavelength shifts. | Indicates perturbation of the DNA secondary structure without intercalation; possible B-to-A-like conformational transition. |

| Induced CD (ICD) Signal | Appearance of a new CD signal in the absorption region of hydroxystilbamidine. | Confirms the binding of the achiral ligand to the chiral DNA molecule. |

Nuclear Magnetic Resonance (NMR) Investigations of Binding Modes (related diamidines)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in this regard. nih.gov Intermolecular NOEs observed between the protons of the diamidine and specific protons within the DNA minor groove provide unambiguous evidence of the binding location. For berenil, NOEs are typically observed between the drug's protons and the H1' and H4' protons of the deoxyribose units in the A-T rich regions of the DNA minor groove. nih.gov

Furthermore, the chemical shifts of the DNA and ligand protons are highly sensitive to the local electronic environment and change upon complex formation. nih.govnih.govresearchgate.net Significant upfield or downfield shifts in the resonances of specific DNA protons, particularly those lining the minor groove, can precisely map the binding site. nih.govnih.gov For instance, in studies with berenil, the resonances of adenosine (B11128) H2 protons, which are located in the minor groove, show substantial shifts upon binding. nih.gov These NMR-derived distance and conformational restraints are then used to generate high-resolution models of the drug-DNA complex.

Table 3: Representative ¹H-NMR Chemical Shift Changes in DNA upon Berenil Binding

| Proton | Location | Observed Shift upon Binding | Significance |

| Adenine H2 | Minor Groove | Substantial upfield shift | Indicates direct interaction with the ligand in the minor groove. |

| Deoxyribose H1' | Minor Groove Wall | Significant shifts | Confirms the positioning of the ligand within the minor groove. |

| Imino Protons | Base Pairs | Changes in chemical shift and broadening | Reports on the stability and dynamics of the DNA duplex upon binding. |

Chromatographic Separation and Quantification Techniques (related diamidine research)

Chromatographic techniques are essential for the separation, identification, and quantification of hydroxystilbamidine and related compounds in various matrices. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two of the most powerful and versatile methods employed in this context.

Reverse-phase HPLC is a widely used technique for the analysis of aromatic diamidines. Due to the basic nature of these compounds, ion-pairing agents are often added to the mobile phase to improve peak shape and retention. A study focusing on nine aromatic diamidines, including hydroxystilbamidine, outlined a general method using an ODS (C18) column with a mobile phase consisting of a citrate (B86180) buffer at a controlled pH and methanol. The retention and separation are influenced by several factors, including the concentration and chain length of the ion-pairing agent, the pH of the mobile phase, and the percentage of the organic modifier.

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation of charged molecules like diamidines. researchgate.net Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly useful for separating both neutral and charged analytes. researchgate.netnih.gov In MEKC, surfactants are added to the running buffer above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The separation of diamidines is then based on their differential partitioning between the micelles and the surrounding aqueous buffer. This technique has been successfully applied to the analysis of the related diamidine, pentamidine, in biological fluids. nih.gov

Table 4: Chromatographic Methods for Aromatic Diamidine Analysis

| Technique | Stationary Phase / Pseudo-stationary Phase | Mobile Phase / Running Buffer Components | Detection |

| Ion-Pair RP-HPLC | Octadecylsilane (ODS, C18) | Methanol/Water or Acetonitrile/Water, Buffer (e.g., citrate), Ion-pairing agent (e.g., alkyl sulfonate) | UV/Vis, Fluorescence |

| MEKC | Micelles (e.g., Sodium Dodecyl Sulfate - SDS) | Aqueous buffer (e.g., borate, phosphate), Surfactant (SDS) | UV/Vis, Laser-Induced Fluorescence |

Synthetic Chemistry and Structure Activity Relationship Studies

Synthetic Routes and Analog Design

The synthesis of hydroxystilbamidine (B1199296) and related diamidine compounds has evolved, incorporating both classical reactions and modern catalytic methodologies to improve efficiency and enable the creation of diverse chemical libraries for biological screening.

The synthesis of aromatic diamidines, including the stilbamidine (B1663490) scaffold, traditionally relies on the conversion of dinitriles into diamidines. One of the most established methods is the Pinner amidine synthesis, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst. More direct and elegant approaches have also been developed that convert nitriles to amidines in a more streamlined fashion.

Modern synthetic strategies often employ powerful cross-coupling reactions to construct the core aromatic skeleton. For instance, the synthesis of azaterphenyl diamidines, which are structurally related to hydroxystilbamidine, utilizes Suzuki coupling reactions between appropriate aryl halides and aryl boronic acids to create the central terphenyl bis-nitrile intermediate. drugbank.com This bis-nitrile is then converted to the final diamidine product using reagents like lithium trimethylsilylamide (LiN(TMS)₂). drugbank.com The Heck reaction is another valuable tool, used for the synthesis of hydroxystilbene precursors, which can then be further elaborated to form the final hydroxystilbamidine structure. nih.gov The development of palladium-catalyzed organozinc chemistry has also provided novel routes to nitrogen-containing heterocyclic structures that share features with diamidines. nih.gov

These advanced methodologies offer greater flexibility in accessing a wide range of structural analogs by allowing for the combination of diverse aromatic and heterocyclic building blocks.

The design of hydroxystilbamidine analogs is a key strategy aimed at improving therapeutic efficacy and understanding the molecular basis of its activity. This process often involves principles of bioisosterism and systematic structural modification. For example, in the design of related diamidine compounds, the introduction of nitrogen atoms into the central or terminal aromatic rings has been explored to modulate biological activity and selectivity. drugbank.com

The synthesis of analog libraries often follows a modular approach. A central scaffold can be reacted with a variety of substituted building blocks to generate a diverse set of final compounds. This strategy has been used in the synthesis of terephthalic dihydrazide analogs, where a core dihydrazide was reacted with numerous substituted aromatic aldehydes. sci-hub.se Similarly, the design of ranitidine (B14927) analogs for Alzheimer's disease involved the strategic incorporation of different cyclic imide isosteres, such as 1,8-naphthalimide (B145957), to enhance specific biological activities like the inhibition of Aβ aggregation. rsc.org

Structure-Activity Relationship (SAR) Analysis of Stilbamidine Scaffolds

SAR studies are crucial for identifying the key structural features of the stilbamidine scaffold that are responsible for its biological effects. By systematically altering the molecule's structure and assessing the impact on its activity, researchers can develop models that guide the design of more potent and selective compounds.

Modifications to the stilbamidine scaffold can have profound effects on biological activity. Stilbenoids, the class of compounds to which hydroxystilbamidine belongs, demonstrate a wide range of biological activities that are highly dependent on the nature and position of their substituents.

For related aromatic diamidines, research has shown that the specific placement of heteroatoms, such as nitrogen, within the aromatic rings is a critical determinant of antiparasitic activity and can influence selectivity against different organisms. drugbank.com For example, a study on azaterphenyl diamidines revealed that the location of nitrogen atoms relative to the amidine functional groups significantly impacted their potency and selectivity against Trypanosoma brucei rhodesiense versus Plasmodium falciparum. drugbank.com In other molecular scaffolds, the presence of specific functional groups has been shown to be essential for activity; for instance, some ranitidine analogs require two aromatic end groups for potent inhibition of Aβ aggregation, with the 1,8-naphthalimide moiety conferring particularly strong inhibition. rsc.org

| Scaffold/Analog Class | Structural Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Azaterphenyl Diamidines | Position of nitrogen atom(s) in aryl rings | Altered antiparasitic potency and selectivity between T. b. rhodesiense and P. falciparum. | drugbank.com |

| Ranitidine Analogs | Incorporation of 1,8-naphthalimide moiety | Profound inhibition of Aβ aggregation. | rsc.org |

| Galaxamide Analogs | Quantity and configuration of D-leucine vs. L-leucine | Significantly influenced anticancer efficacy. | |

| Stilbenoids (General) | Nature and position of substituents (e.g., hydroxyl, methoxy (B1213986) groups) | Wide variation in cardioprotective, neuroprotective, and other biological effects. |

Computational methods are increasingly integral to modern drug discovery, enabling the rapid prediction of biological activity and guiding the rational design of new compounds. These approaches, often termed computer-aided drug design (CADD), can significantly accelerate the identification of promising drug candidates.

Ligand-based drug design (LBDD) is a prominent strategy used when the 3D structure of the biological target is unknown. LBDD methods establish a relationship between the structural or physicochemical properties of a series of compounds and their known biological activities. A key technique within LBDD is the development of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR, for example, correlates the 3D properties of molecules (e.g., steric and electrostatic fields) with their biological activity to create a predictive model. These models can then be used to forecast the activity of novel, unsynthesized analogs.

Other computational techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, and molecular docking, which predicts how a molecule binds to the active site of a target protein. These methods allow for the virtual screening of large compound libraries to prioritize candidates for synthesis and experimental testing, saving considerable time and resources. The accuracy of these predictions relies heavily on the quality of the force fields and conformational sampling methods used to model the molecules.

Research into Polymorphism and Salt Forms

The solid-state properties of an active pharmaceutical ingredient (API), such as its salt form and crystalline structure (polymorphism), are critical factors that can influence its stability, solubility, and bioavailability. Hydroxystilbamidine is formulated as an isethionate salt (2-hydroxyethanesulfonate), a decision made to optimize its physicochemical properties. drugbank.com

The choice of a salt form is a crucial step in drug development. For weakly basic compounds, forming a salt with a strong acid, like isethionic acid, can significantly enhance aqueous solubility and dissolution rate compared to the free base. Different salt forms of the same API can exhibit widely different properties. For example, studies on other compounds have shown that hydrochloride salts may offer rapid dissolution, while other salt forms might be used to achieve controlled release. Furthermore, different salt derivatives can even display different levels of in vitro biological activity, although the relationship is not always straightforward.

Polymorphism refers to the ability of a compound to exist in multiple crystalline forms. Different polymorphs of the same compound can have different stabilities, with metastable forms potentially converting to a more stable, less soluble form over time. Combining salt formation with techniques like creating amorphous solid dispersions (ASDs) is a modern strategy to enhance both stability and release profiles of poorly soluble drugs by preventing crystallization. nih.gov While specific polymorphism studies on hydroxystilbamidine isethionate are not widely published, the selection of the isethionate salt form is a clear application of pharmaceutical science principles to ensure the compound has suitable properties for its intended use.

Emerging Research Directions and Future Perspectives

Identification and Validation of Novel Molecular Targets

Initially recognized for its activity against fungi and protozoa, recent investigations are uncovering a broader range of molecular interactions for hydroxystilbamidine (B1199296) isethionate. nih.govdrugbank.com A primary mechanism of action involves its ability to bind to DNA and RNA in a non-intercalating manner. nih.gov In trypanosomes, it demonstrates selective and extensive binding to kinetoplastic DNA, which disrupts cell division and reproduction. nih.govdrugbank.com Evidence also points to its binding to extranuclear DNA in yeast, leading to mutations. nih.govdrugbank.com

Beyond nucleic acids, hydroxystilbamidine isethionate interacts with lysosomes. nih.govdrugbank.com It is taken up by these organelles, causing an increase in their number and also stabilizing their membranes. nih.govdrugbank.com Furthermore, it acts as a potent inhibitor of cellular ribonucleases, further impeding cellular processes in protozoa. nih.govdrugbank.com Research has also highlighted its immunosuppressive properties, where it can suppress both primary and secondary immune responses. nih.gov This effect is not attributed to general toxicity to spleen cells but rather appears to impact the early phase of the immune response. nih.gov

Drug Repurposing and Rational Design Strategies in Neglected Disease Research

The concept of drug repurposing, where existing chemical entities are investigated for new therapeutic indications, is a pragmatic approach for addressing neglected tropical diseases (NTDs). nih.gov These diseases disproportionately affect impoverished populations, and financial incentives for developing new drugs are often lacking. nih.gov this compound, with its established antitrypanosomal and antimalarial activities, presents a compelling candidate for such strategies. nih.govdrugbank.com

Historically, hydroxystilbamidine has been used in the treatment of blastomycosis and leishmaniasis. Its potential against other NTDs is an active area of investigation. The development of eflornithine (B1671129) for sleeping sickness serves as a successful case study for repurposing a drug originally developed for another indication. nih.gov Similarly, the antimalarial drug pyronaridine (B1678541) is being repurposed for treating cystic echinococcosis. nih.gov These examples underscore the potential of applying similar strategies to this compound, leveraging its known safety profile and multifaceted biological activities to address unmet medical needs in the context of NTDs. nih.govnih.gov

Advanced Computational Modeling and Predictive Analytics for Compound Optimization

While specific computational modeling studies focused solely on this compound are not extensively detailed in the provided search results, the broader application of these techniques in drug discovery is highly relevant. Advanced computational modeling and predictive analytics are crucial for optimizing lead compounds. These methods can help in understanding structure-activity relationships, predicting potential off-target effects, and guiding the design of more potent and selective analogs. Given the polypharmacological nature of hydroxystilbamidine, computational approaches could be instrumental in elucidating the structural determinants of its various activities and in designing derivatives with enhanced efficacy for specific targets.

Integration with Omics Technologies for Systems-Level Understanding

The advent of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful lens for obtaining a systems-level understanding of a drug's mechanism of action. nih.govmdpi.com These high-throughput techniques allow for the comprehensive analysis of large datasets, from whole-genome sequencing to cellular protein expression profiles, providing an unbiased view of a compound's effects. nih.govmdpi.com

For this compound, integrating omics technologies could provide a more holistic picture of its cellular impact. For instance, transcriptomics could reveal the full spectrum of genes whose expression is altered upon treatment, while proteomics could identify the proteins that directly or indirectly interact with the compound. Metabolomics could shed light on the metabolic pathways that are perturbed. nih.gov This multi-omics approach is invaluable for identifying novel targets, understanding mechanisms of resistance, and discovering new therapeutic applications. mdpi.com The use of such technologies is becoming increasingly central to natural products-based drug discovery, facilitating the identification and characterization of bioactive compounds. nih.gov

Exploration of Multifaceted Mechanisms and Polypharmacology

This compound exhibits a classic example of polypharmacology, meaning it interacts with multiple molecular targets, leading to a range of biological effects. nih.gov Its activities include antitrypanosomal, antimalarial, antifungal, and carcinostatic properties. nih.govdrugbank.com It also functions as an immunosuppressant. drugbank.comnih.gov This multifaceted nature stems from its ability to bind to both DNA and RNA, inhibit ribonucleases, and interact with lysosomes. nih.gov

The compound's ability to selectively stain DNA, mucosubstances, and elastic fibers under different conditions further highlights its diverse chemical interactions. nih.gov For example, in an acidic solution, it produces nuclear fluorescence, and this selectivity is enhanced by pre-hydrolysis. nih.gov With pre-oxidation, it can selectively stain mucosubstances and elastic fibers. nih.gov This chemical versatility is also seen in its use as a selective stain for fungi in tissue sections. nih.gov Understanding and harnessing this polypharmacology is a key aspect of its future research and potential therapeutic development.

Translational Research Avenues for Research Tool Development

Beyond its therapeutic potential, this compound has significant value as a research tool in translational science. It is widely used as a retrograde tracer for neurons under the name Fluoro-Gold™. biotium.combiotium.com Its ability to undergo retrograde axonal transport and extensively fill dendrites, combined with its high resistance to fading, makes it an invaluable tool in neuroanatomy. biotium.combiotium.com

Furthermore, its properties as a histochemical stain for various biological components, including DNA, fungi, and other tissues, underscore its utility in pathology and diagnostics. nih.govnih.govnih.gov The development of ready-to-use solutions of hydroxystilbamidine further enhances its accessibility and application in research settings. biotium.com These applications in basic and preclinical research are crucial for advancing our understanding of biological systems and disease processes, positioning this compound as a versatile tool in the translational research pipeline.

Q & A

Q. What are the primary applications of hydroxystilbamidine isethionate in RNA isolation protocols, and how does its role as a ribonuclease inhibitor enhance experimental reproducibility?

this compound is used to inhibit ribonucleases (RNases) during polysome isolation from tissues such as liver. It stabilizes RNA by binding to RNases, preventing RNA degradation during homogenization and centrifugation steps. Methodologically, it is added to homogenization buffers (e.g., 1.5 mM concentration in sucrose-Tris-MgCl₂ buffers) to maintain RNA integrity, as described in polysome isolation protocols . Researchers should validate its efficacy by comparing RNA yield and purity (via A260/A280 ratios) with and without its inclusion.

Q. What are the optimal concentrations and buffer conditions for this compound in nucleic acid stabilization workflows?

The compound is typically used at 1.5 mM in homogenization buffers containing sucrose, Tris-HCl (pH 7.5), and MgCl₂. These conditions are critical for maintaining polysome integrity during centrifugation (e.g., 12,000 ×g for 20 minutes). Researchers must adjust concentrations based on tissue type and RNase activity levels, as excessive amounts may interfere with downstream applications like reverse transcription .

Q. How should researchers design controlled experiments to assess this compound’s impact on RNA quality in comparison to alternative RNase inhibitors?

A split-sample approach is recommended: divide homogenized tissue into aliquots treated with this compound, commercial RNase inhibitors (e.g., murine RNase inhibitor), or no inhibitor. Compare RNA integrity numbers (RIN) via Bioanalyzer, quantify degradation rates using qRT-PCR of housekeeping genes, and statistically analyze differences (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. What mechanistic studies are needed to resolve conflicting data on this compound’s specificity toward eukaryotic vs. bacterial RNases?

Existing protocols assume broad-spectrum RNase inhibition, but bacterial contamination in tissues may require complementary inhibitors. Researchers should perform in vitro RNase activity assays using purified eukaryotic (e.g., human RNase A) and bacterial RNases, quantifying inhibition via fluorometric substrate cleavage. Dose-response curves and competitive binding assays can elucidate specificity gaps .

Q. How can researchers address variability in this compound’s efficacy across tissue types with differing endogenous RNase levels?

Tissue-specific optimization is critical. For high-RNase tissues (e.g., pancreas), combine this compound with protein denaturants like guanidinium thiocyanate in a stepwise protocol. Validate via RNA-seq to detect fragmentation artifacts and use spike-in controls (e.g., ERCC RNA) to normalize degradation metrics .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound on RNA stability in longitudinal studies?

Mixed-effects models can account for repeated measurements (e.g., RNA quality over time) and tissue batch variability. Pair this with Bayesian inference to quantify uncertainty in degradation rates under varying inhibitor concentrations .

Q. How does this compound interact with metal ions in buffer systems, and what analytical techniques can characterize these interactions?

Use isothermal titration calorimetry (ITC) to study binding affinities with Mg²⁺ or Ca²⁺, which may alter its inhibitory capacity. Complement with circular dichroism (CD) spectroscopy to assess structural changes in RNases upon inhibitor-metal co-treatment .

Methodological Best Practices

- Documentation : Follow Beilstein Journal guidelines for detailing experimental conditions, including buffer compositions, centrifugation parameters, and reagent lot numbers to ensure reproducibility .

- Validation : Include positive/negative controls (e.g., RNase-free water vs. RNase-spiked samples) in all experiments .

- Ethical Compliance : For human tissue studies, adhere to ethical review protocols, including participant consent and data anonymization, as outlined in standardized application forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.